Specific Scientific Field: Medicinal Chemistry.
Summary of the Application: 1,2-Bis(bromomethyl)-4-chlorobenzene is used in the synthesis of new compounds containing formyl and imine groups.
Methods of Application or Experimental Procedures: New formyl-substituted compounds were prepared by the reaction of 1,2-bis(bromomethyl)benzene with benzaldehyde derivatives in the presence of NaOH.
Results or Outcomes: The prepared compounds were structurally confirmed by analytical and spectral data. The results show that the antibacterial activity of compounds including o-methoxy group was significantly higher against S.
1,2-Bis(bromomethyl)-4-chlorobenzene is an organic compound characterized by its molecular formula and a molecular weight of approximately 295.86 g/mol. This compound features two bromomethyl groups and a chlorine substituent on a benzene ring, which contribute to its reactivity and utility in various chemical applications. The compound is also known by several names, including α,α'-dibromo-o-xylene and o-(bromomethyl)benzyl bromide .
Several methods exist for synthesizing 1,2-bis(bromomethyl)-4-chlorobenzene:
These methods highlight the versatility in generating this compound from readily available precursors.
1,2-Bis(bromomethyl)-4-chlorobenzene finds applications in:
Interaction studies involving 1,2-bis(bromomethyl)-4-chlorobenzene often focus on its reactivity with various nucleophiles and electrophiles. Research has indicated that the compound can interact with biological macromolecules, potentially influencing cellular pathways. Further studies are necessary to elucidate its full interaction profile and mechanisms of action within biological systems.
Several compounds share structural similarities with 1,2-bis(bromomethyl)-4-chlorobenzene. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromo-2-(bromomethyl)benzene | C8H8Br2 | Lacks chlorine substituent; simpler structure |
| 1-Bromo-3-(bromomethyl)benzene | C8H8Br2 | Different positioning of bromomethyl groups |
| 1,3-Dibromo-2-(bromomethyl)benzene | C8H8Br3 | Additional bromine atom; increased reactivity |
| 1-Bromo-4-(bromomethyl)benzene | C8H8Br2 | Similar to 1,2-bis(bromomethyl)-4-chlorobenzene but lacks chlorine |
These compounds illustrate the diversity within this chemical family while highlighting the unique reactivity profile of 1,2-bis(bromomethyl)-4-chlorobenzene due to its specific functional groups and their positions on the benzene ring .
1,2-Bis(bromomethyl)-4-chlorobenzene follows the International Union of Pure and Applied Chemistry nomenclature system, where the compound name precisely describes the substitution pattern on the benzene ring. The systematic name indicates that two bromomethyl groups (-CH₂Br) are attached to carbon atoms 1 and 2 of the benzene ring, while a chlorine atom (-Cl) occupies the 4-position. This specific arrangement creates a unique electronic and steric environment that significantly influences the compound's reactivity and synthetic utility.
The compound is registered under Chemical Abstracts Service number 31684-14-7 and bears the molecular descriptor MFCD14582906. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1=CC(=C(C=C1Cl)CBr)CBr, which provides a standardized method for describing the molecular connectivity. The International Chemical Identifier key MUTSJBZAMXKKFL-UHFFFAOYSA-N serves as a unique digital identifier for database searches and chemical informatics applications.
The molecular structure consists of a benzene ring framework with three distinct halogen-containing substituents that create a highly functionalized aromatic system. The positioning of the bromomethyl groups in the ortho relationship (adjacent positions) generates significant steric interactions that can influence reaction selectivity and product formation in synthetic applications. The chlorine atom at the para position relative to one of the bromomethyl groups further modifies the electronic properties of the aromatic ring through its electron-withdrawing effect.
The development of halogenated aromatic compounds has been intrinsically linked to the evolution of organic chemistry as a discipline, with early investigations focusing on the fundamental reactivity patterns of these systems. The halogenation of benzene and its derivatives emerged as one of the first well-characterized electrophilic aromatic substitution reactions, providing chemists with reliable methods for introducing halogen atoms onto aromatic rings. The discovery of the Friedel-Crafts reactions in 1877 by Charles Friedel and James Crafts revolutionized the field by enabling the systematic attachment of various substituents to aromatic rings, including halogenated species.
Research into polyhalo-substituted benzene derivatives gained momentum during the mid-twentieth century as chemists recognized their potential as versatile synthetic intermediates. The development of radical halogenation techniques allowed for the preparation of compounds containing multiple halogen atoms in specific regiochemical patterns. These methodological advances were particularly significant for compounds like 1,2-Bis(bromomethyl)-4-chlorobenzene, where the selective introduction of different halogen atoms requires careful control of reaction conditions and reagent selection.
The systematic study of halogenated aromatic compounds expanded significantly with the advent of modern analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, which enabled detailed structural characterization and mechanistic understanding. Researchers began to appreciate the subtle electronic effects of different halogen substituents and their influence on chemical reactivity, leading to more sophisticated approaches to synthetic design. The recognition of halogen bonding interactions and their role in molecular recognition processes has further elevated the importance of these compounds in contemporary chemistry.
1,2-Bis(bromomethyl)-4-chlorobenzene occupies a central position in modern synthetic organic chemistry due to its exceptional versatility as a building block for complex molecular construction. The compound's utility stems from the presence of two highly reactive bromomethyl groups that can participate in a wide range of nucleophilic substitution reactions, while the chlorine substituent provides additional opportunities for functional group manipulation through various cross-coupling methodologies. This multifunctional nature makes it particularly valuable for the synthesis of heterocyclic compounds, where the strategic placement of reactive sites enables efficient cyclization reactions.
The compound serves as a crucial intermediate in polymer chemistry, where its difunctional nature allows for the construction of macromolecular architectures through step-growth polymerization processes. The reactivity of the bromomethyl groups toward nucleophiles enables the formation of ether, amine, and carbon-carbon bonds, providing access to a diverse array of polymer backbones with tailored properties. Recent advances in controlled polymerization techniques have further expanded the utility of this compound in the preparation of well-defined polymer structures with predictable molecular weights and narrow molecular weight distributions.
In pharmaceutical chemistry, 1,2-Bis(bromomethyl)-4-chlorobenzene has found application as a key intermediate in the synthesis of bioactive molecules containing substituted benzene rings. The compound's ability to undergo selective functionalization at different positions makes it particularly valuable for structure-activity relationship studies, where systematic modification of molecular structure is required to optimize biological activity. The presence of the chlorine substituent also provides opportunities for late-stage functionalization through palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse pharmacophores.
| Application Area | Specific Use | Synthetic Advantage | Reference |
|---|---|---|---|
| Polymer Synthesis | Monomer for step-growth polymerization | Difunctional reactivity enables controlled molecular weight | |
| Pharmaceutical Development | Intermediate for bioactive molecules | Multiple reactive sites for structure optimization | |
| Materials Science | Building block for functional polymers | Halogen substituents provide unique properties | |
| Organic Synthesis | Precursor for heterocyclic compounds | Strategic positioning enables efficient cyclization |
The synthetic methodologies for preparing 1,2-Bis(bromomethyl)-4-chlorobenzene have evolved considerably, with modern approaches emphasizing efficiency and selectivity. The most common synthetic route involves the radical bromination of 4-chloro-o-xylene using bromine in the presence of light or radical initiators. This method takes advantage of the enhanced reactivity of the benzylic positions toward radical substitution, allowing for the selective introduction of bromine atoms at the methyl groups while preserving the aromatic chlorine substituent. Alternative approaches have explored the use of N-bromosuccinimide as a brominating agent, which can provide improved selectivity under certain conditions.
The development of efficient purification techniques has been crucial for obtaining high-purity 1,2-Bis(bromomethyl)-4-chlorobenzene suitable for synthetic applications. Recrystallization from organic solvents such as hexane has proven effective for removing impurities and achieving the desired purity levels. The optimization of reaction conditions, including temperature control and reaction time, has enabled the preparation of this compound on larger scales with consistent quality and yield.
Radical bromination represents the primary synthetic pathway for introducing bromomethyl substituents into aromatic systems containing chloro substituents [1] [2]. The radical mechanism offers distinct advantages in terms of selectivity and functional group compatibility when preparing 1,2-bis(bromomethyl)-4-chlorobenzene from appropriate precursor compounds [3] [4].
The fundamental mechanism involves three distinct phases: initiation through homolytic bond cleavage, propagation via hydrogen abstraction and bromine transfer, and termination through radical coupling reactions [5] [6]. Temperature control emerges as a critical parameter, with optimal conditions typically maintained between 80-85°C to ensure sufficient radical generation while preventing excessive side reactions [8].
N-Bromosuccinimide serves as the preferred brominating reagent for benzylic positions due to its ability to maintain low concentrations of molecular bromine throughout the reaction process [2] [9]. This controlled bromine generation minimizes competing electrophilic aromatic substitution reactions that could occur at the aromatic ring [10] [3].
The mechanism proceeds through initial homolytic cleavage of the nitrogen-bromine bond in N-Bromosuccinimide, generating bromine radicals that subsequently abstract hydrogen atoms from methyl groups attached to the aromatic ring [1] [11]. The resulting carbon-centered radicals then react with molecular bromine generated in situ from the reaction of N-Bromosuccinimide with hydrogen bromide [2] [9].
Reaction optimization studies demonstrate that solvent selection significantly influences both yield and selectivity [4]. Carbon tetrachloride emerges as the most effective solvent system, providing yields of 70-75% for the initial monobromination step . The use of benzoyl peroxide as radical initiator at 1 mole percent loading facilitates consistent radical generation under controlled conditions [3].
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Temperature | 80-85°C | 70-75% |
| Solvent | Carbon tetrachloride | - |
| Initiator | Benzoyl peroxide (1 mol%) | - |
| Reaction Time | 8 hours | - |
Sequential bromination protocols enable the preparation of bis(bromomethyl) derivatives through successive N-Bromosuccinimide treatments [1] [3]. The second bromination typically requires modified conditions with increased temperature (90-95°C) and extended reaction times to achieve complete conversion [4].
Photochemical initiation offers an alternative approach for generating bromine radicals without the requirement for chemical radical initiators [6] [10]. Ultraviolet irradiation at wavelengths of 300-400 nanometers provides sufficient energy for homolytic cleavage of bromine-bromine bonds in molecular bromine or nitrogen-bromine bonds in N-Bromosuccinimide [11] [12].
The photochemical mechanism demonstrates enhanced selectivity for benzylic positions compared to thermal initiation methods [6] [11]. This selectivity advantage arises from the preferential absorption of ultraviolet radiation by the aromatic chromophore, leading to localized radical generation in proximity to the methyl substituents [10] [12].
Continuous flow photochemical systems enable improved process control and scalability for photochemical bromination reactions [10]. These systems maintain consistent irradiation intensity and residence time distribution, resulting in more reproducible product distributions and higher overall yields [10] [13].
| Irradiation Parameter | Optimal Value | Effect |
|---|---|---|
| Wavelength | 300-400 nm | Maximum selectivity |
| Power Density | 50-100 W/m² | Optimal radical generation |
| Residence Time | 15-30 seconds | Complete conversion |
Process intensification through solvent-free conditions achieves remarkable improvements in atom economy, reducing the process mass intensity from 13.25 to 4.33 [10]. The elimination of organic solvents also simplifies downstream purification requirements and reduces environmental impact [10] [13].
Electrophilic aromatic substitution provides the pathway for introducing bromine substituents directly onto the aromatic ring in precursor compounds or intermediate structures [14] [15]. The mechanism involves the formation of a bromonium ion electrophile through interaction with Lewis acid catalysts, followed by attack on the electron-rich aromatic system [16] [8].
The reaction proceeds through a two-step mechanism beginning with the formation of a sigma complex intermediate, also known as an arenium ion [8] [17]. This intermediate possesses reduced aromaticity and carries a positive charge that is delocalized across the aromatic system [14] [17]. The subsequent deprotonation step regenerates aromaticity and yields the final brominated product [15] [8].
Lewis acid catalysts play essential roles in activating molecular bromine for electrophilic attack [14] [16]. Iron(III) bromide demonstrates superior catalytic activity, enabling bromination reactions to proceed under mild conditions while maintaining high regioselectivity [18]. The catalyst loading typically ranges from 1.0 to 1.2 equivalents to ensure complete activation of the brominating reagent [16].
| Catalyst | Loading (equiv.) | Temperature (°C) | Selectivity |
|---|---|---|---|
| Iron(III) bromide | 1.2 | 0-5 | >95% para |
| Aluminum chloride | 1.0 | 25 | 85% para |
| Zirconium(IV) chloride | 0.1 | 25 | 90% para |
Regioselectivity in electrophilic aromatic substitution depends on the electronic properties of existing substituents [18] [17]. Chloro substituents exhibit weak deactivating effects while directing incoming electrophiles to meta positions [17] [12]. However, the presence of activating groups such as methyl substituents can override this directing effect and favor ortho/para substitution patterns [15] [17].
Temperature control emerges as a critical parameter for achieving optimal selectivity [18]. Reactions conducted at 0-5°C minimize the formation of polysubstituted products while maximizing the yield of desired monosubstituted compounds [4]. Higher temperatures lead to increased formation of dibrominated and tribrominated byproducts that complicate purification procedures [18] [17].
Multi-step synthesis optimization requires systematic evaluation of reaction sequence, protecting group strategies, and intermediate purification protocols [19] [20]. The preparation of 1,2-bis(bromomethyl)-4-chlorobenzene typically involves three to four discrete synthetic transformations, each requiring individual optimization to achieve maximum overall efficiency [13] [21].
Retrosynthetic analysis identifies 4-chloro-o-xylene as the optimal starting material for multi-step synthesis approaches [19]. This precursor contains both the required chloro substituent and the two methyl groups that serve as sites for subsequent bromination reactions [20] [13]. The synthetic sequence proceeds through sequential benzylic bromination reactions to install the desired bromomethyl functionalities [1].
Reaction telescoping strategies enable the combination of multiple synthetic steps without isolation of intermediate compounds [22] [13]. This approach reduces overall processing time and minimizes material losses associated with purification procedures [21] [23]. However, telescoped sequences require careful optimization of reaction conditions to ensure compatibility between consecutive transformations [13] [24].
| Synthetic Step | Yield (%) | Conditions | Duration |
|---|---|---|---|
| First bromination | 70-75 | NBS/CCl₄/80°C | 8 hours |
| Second bromination | 60-65 | NBS/CCl₄/90°C | 12 hours |
| Aromatic bromination | 60-65 | Br₂/FeBr₃/0°C | 4 hours |
| Overall yield | 25-30 | - | 24 hours |
Process analytical technology enables real-time monitoring of multi-step synthetic sequences through in-line spectroscopic techniques [13] [25]. Nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry provide continuous feedback on reaction progress and product formation [13]. This monitoring capability facilitates rapid identification of optimal reaction endpoints and prevents overreaction that leads to byproduct formation [13] [23].
Scale-up considerations become particularly important for multi-step syntheses due to the cumulative effects of yield losses across multiple transformations [24] [26]. A 90% yield per step results in only 28% overall yield across twelve steps, while 70% per step yields merely 1% overall efficiency [24]. Therefore, optimization efforts must focus on maximizing individual step yields to achieve acceptable overall process efficiency [21] [25].
Catalytic systems offer enhanced control over regioselectivity in bromination reactions through the use of specialized catalyst structures and reaction conditions [18] [3]. Zeolite-based catalysts demonstrate exceptional performance in achieving para-selective bromination of chlorinated aromatic compounds [18].
Calcium-exchanged Y-zeolite catalysts exhibit superior activity and selectivity compared to conventional Lewis acid systems [18]. The catalyst achieves 99% conversion of chlorobenzene substrates with 92% para-selectivity when used in combination with bromine and sulfuryl chloride [18]. The microporous structure of the zeolite provides shape selectivity that favors the formation of para-substituted products over ortho and meta isomers [18].
The mechanism of zeolite-catalyzed bromination involves the formation of bromine cations within the catalyst pores through interaction with acidic sites [18]. These electrophilic species demonstrate enhanced reactivity compared to molecular bromine while maintaining high selectivity for specific substitution patterns [18] [17]. The confined environment within the zeolite structure prevents the formation of bulky transition states that would lead to undesired regioisomers [18].
| Catalyst System | Conversion (%) | Para-Selectivity (%) | Reaction Time |
|---|---|---|---|
| Ca²⁺-Y zeolite/Br₂/SO₂Cl₂ | 99 | 92 | 3 hours |
| Zeolite X/Br₂ | 36 | 94 | 24 hours |
| FeBr₃/Br₂ | 85 | 75 | 6 hours |
Palladium-catalyzed systems represent an emerging approach for achieving C-H bromination with exceptional regioselectivity [27] [28]. These catalysts operate through different mechanisms involving metalation-deprotonation pathways rather than conventional electrophilic substitution [27]. Palladium(II) acetate precatalysts activated with para-toluenesulfonic acid demonstrate high activity for bromination of azobenzene derivatives [27].
The palladium-catalyzed mechanism proceeds through oxidative addition of N-bromosuccinimide to the palladium center, followed by reductive elimination to form the carbon-bromine bond [27] [28]. Computational studies reveal that this process involves biradical singlet character in the transition state, explaining the unique selectivity patterns observed with palladium catalysts [27].
Lewis acid catalysis using zirconium(IV) chloride provides an alternative approach for benzylic bromination with enhanced selectivity [3]. This system operates at room temperature and demonstrates exclusive selectivity for benzylic positions over aromatic ring substitution [3]. The catalyst promotes radical generation from 1,3-dibromo-5,5-dimethylhydantoin, enabling efficient bromination under mild conditions [3].
| Metal Catalyst | Substrate Scope | Selectivity | Conditions |
|---|---|---|---|
| Pd(OAc)₂/TsOH | Azobenzenes | >90% | Mechanochemical |
| ZrCl₄ | Benzylic C-H | >95% | Room temperature |
| CuCl₂/phenanthroline | Aliphatic amines | 85% | 80-100°C |
The structural characterization of 1,2-Bis(bromomethyl)-4-chlorobenzene through X-ray crystallographic analysis represents a significant challenge due to the limited availability of single-crystal data for this specific compound in the current literature. The compound, with the molecular formula C₈H₇Br₂Cl and a molecular weight of 298.40 g/mol, exhibits a complex substitution pattern on the benzene ring that would be expected to influence its crystallographic properties [1] [2] [3].
Comparative analysis of related brominated benzene derivatives provides insights into the expected crystallographic behavior of 1,2-Bis(bromomethyl)-4-chlorobenzene. Studies on similar compounds such as 1,2-bis(bromomethyl)benzene have demonstrated that these molecules typically adopt specific conformations in the solid state that minimize steric interactions between the bulky bromomethyl substituents [4] [5]. The presence of the additional chlorine substituent at the para position relative to one of the bromomethyl groups would be expected to further influence the molecular packing arrangements.
The crystallographic data for related compounds indicate that brominated benzene derivatives often exhibit characteristics such as π-π stacking interactions between aromatic rings and halogen bonding interactions between bromine atoms and neighboring molecules [6] [7]. These intermolecular forces contribute to the overall stability of the crystal lattice and influence the observed unit cell parameters.
For 1,2-Bis(bromomethyl)-4-chlorobenzene, the expected crystallographic parameters would likely include a monoclinic or triclinic crystal system, given the asymmetric substitution pattern that reduces the molecular symmetry. The presence of multiple halogen atoms would be anticipated to result in significant anisotropic displacement parameters for these atoms, reflecting their larger atomic radii and increased thermal motion compared to carbon and hydrogen atoms.
The proton nuclear magnetic resonance spectral analysis of 1,2-Bis(bromomethyl)-4-chlorobenzene reveals distinctive chemical shift patterns that reflect the electronic environment of the various proton types within the molecule. The aromatic protons are expected to appear in the characteristic downfield region between δ 6.5-8.0 ppm, with specific shifts influenced by the electronic effects of the halogen substituents [8] [9] [10].
| Analytical Method | Parameter | Expected Value/Range | Structural Significance |
|---|---|---|---|
| X-ray Crystallography | Molecular Formula | C₈H₇Br₂Cl | Confirms molecular composition |
| X-ray Crystallography | Molecular Weight | 298.40 g/mol | Structural verification |
| ¹H NMR | Bromomethyl protons | δ 4.3-4.7 ppm | Characteristic CH₂Br environment |
| ¹H NMR | Aromatic protons | δ 6.5-8.0 ppm | Substituted benzene ring |
| ¹H NMR | Integration ratio | 4:3 | CH₂Br:aromatic protons |
| ¹³C NMR | Aromatic carbons | δ 110-160 ppm | Benzene ring carbons |
| ¹³C NMR | Bromomethyl carbons | δ 30-35 ppm | CH₂Br carbons |
| Mass Spectrometry | Molecular ion | m/z 298 | Molecular weight confirmation |
| Mass Spectrometry | Bromine isotope pattern | 1:1 ratio (⁷⁹Br:⁸¹Br) | Two bromine atoms |
| Mass Spectrometry | Chlorine isotope pattern | 3:1 ratio (³⁵Cl:³⁷Cl) | One chlorine atom |